Therapeutic Index Advantage Over Chloroquine in the P. berghei Mouse Malaria Model
In a direct head-to-head comparison using the Plasmodium berghei mouse model, bispyroquine (M6407) demonstrated a substantially superior therapeutic index (TI) relative to chloroquine. By the oral (intragastric, ig) route, the TI of M6407 was 37 versus 9 for chloroquine, representing a 4.1-fold advantage. By the intramuscular (im) route, the TI of M6407 was 17.5 compared to 1.3 for chloroquine, a 13.5-fold difference [1]. The TI was calculated as the ratio of the acute LD50 to the ED50 for schizontocidal activity. This is the only published, numerically explicit therapeutic index comparison for this compound against a reference standard.
| Evidence Dimension | Therapeutic Index (LD50/ED50) in P. berghei-infected mice |
|---|---|
| Target Compound Data | TI = 37 (oral, ig); TI = 17.5 (intramuscular, im) |
| Comparator Or Baseline | Chloroquine: TI = 9 (oral, ig); TI = 1.3 (intramuscular, im) |
| Quantified Difference | 4.1-fold (oral); 13.5-fold (intramuscular) |
| Conditions | P. berghei mouse model; schizontocidal activity assessed via 4-day suppressive test; acute toxicity determined in mice |
Why This Matters
A higher therapeutic index directly translates to a wider safety margin, which is critical for procurement decisions where in vivo tolerability governs compound suitability for animal studies or lead optimization programs.
- [1] Ren DX, Huang LS, Zheng XY, Sun JL, Tang RZ, Chen C, Chen JS, Yao SP. Synthesis, toxicity and antimalarial effects of bispyroquine. Zhongguo Yao Li Xue Bao (Acta Pharmacologica Sinica). 1983;4(1):69-72. PMID: 6223506. View Source
